5'-Isobromocriptine
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Overview
Description
5’-Isobromocriptine is an epimer of bromocriptine, a dopamine receptor agonist and a derivative of the ergotoxin group of ergot alkaloids. It is known for its prolactin-inhibiting properties and is used in various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Isobromocriptine involves the epimerization of bromocriptine at position 8 of the bromolysergic acid moiety. This process can be achieved through specific reaction conditions that favor the formation of the iso-derivative .
Industrial Production Methods: Industrial production of 5’-Isobromocriptine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as hydrolytic cleavage, epimerization, and oxidation .
Chemical Reactions Analysis
Types of Reactions: 5’-Isobromocriptine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions involving the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be employed.
Major Products Formed:
Oxidation: Formation of 8′-hydroxy-bromocriptines and dihydroxylated derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Different bromine-substituted derivatives.
Scientific Research Applications
5’-Isobromocriptine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other ergot alkaloid derivatives.
Biology: Studied for its effects on dopamine receptors and prolactin inhibition.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various studies.
Mechanism of Action
5’-Isobromocriptine exerts its effects primarily through its action on dopamine D2 receptors. It acts as an agonist, stimulating these receptors and inhibiting the release of prolactin from the pituitary gland. This mechanism is similar to that of bromocriptine, involving the inhibition of adenylyl cyclase and a decrease in intracellular cAMP concentrations .
Comparison with Similar Compounds
Bromocriptine: The parent compound, also a dopamine receptor agonist with similar medical applications.
Cabergoline: Another ergot derivative used for prolactin inhibition but with a longer half-life.
Uniqueness: 5’-Isobromocriptine is unique due to its specific epimerization at position 8, which may confer distinct pharmacological properties compared to its parent compound, bromocriptine .
Properties
Molecular Formula |
C32H40BrN5O5 |
---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
(6aR)-5-bromo-N-[(1S,2S,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18?,23-,24+,25+,31?,32+/m1/s1 |
InChI Key |
OZVBMTJYIDMWIL-WQUQBEPMSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Origin of Product |
United States |
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